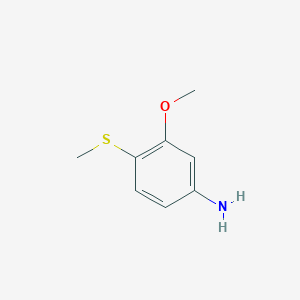![molecular formula C12H11FN2O B2999048 5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine CAS No. 2198691-49-3](/img/structure/B2999048.png)
5-Fluoro-2-[1-(pyridin-3-yl)ethoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorinated pyridines are a class of compounds that have been the subject of much research due to their interesting and unusual physical, chemical, and biological properties . The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring reduces the basicity of these compounds and makes them less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluorinated pyridines often involves the use of organoboron reagents in a process known as Suzuki–Miyaura coupling . This reaction is widely used in carbon–carbon bond-forming reactions due to its mild and functional group tolerant conditions .Molecular Structure Analysis
The molecular structure of fluorinated pyridines and similar compounds can be confirmed using various spectroscopic techniques, including 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
Fluorinated pyridines can undergo a variety of chemical reactions. For example, they can be involved in oxidation, amination, halogenation, and various carbon-carbon bond-forming reactions such as alkenylation, alkynylation, and arylation .Physical and Chemical Properties Analysis
Fluorinated pyridines have unique physical and chemical properties due to the presence of fluorine atoms. These properties include reduced basicity and reactivity compared to their chlorinated and brominated analogues .Scientific Research Applications
Polymer Solar Cells Enhancement
A novel class of alcohol-soluble conjugated polymers incorporating pyridine at fluorene scaffold side chains has been developed, showing efficacy as cathode interfacial layers (CILs) for enhancing polymer solar cells (PSCs) efficiency. These polymers, due to their pyridine groups, offer improved solution processing for PSC fabrication, reduce cathode work functions, and n-dope fullerene acceptors, leading to enhanced power conversion efficiencies (Guiting Chen et al., 2017).
Corrosion Inhibition
Research on piperidine derivatives, including those related to the chemical structure of interest, demonstrates their potential as corrosion inhibitors for metals like iron. Quantum chemical calculations and molecular dynamics simulations have been employed to explore their adsorption and inhibition properties, providing insights into designing more effective corrosion inhibitors (S. Kaya et al., 2016).
Neurological Imaging
In the context of Alzheimer's disease, specific pyridine-related compounds have been used as selective serotonin 1A (5-HT(1A)) molecular imaging probes. These are employed with positron emission tomography (PET) to quantify receptor densities, offering a window into the neurological changes accompanying Alzheimer’s and mild cognitive impairment (V. Kepe et al., 2006).
Radiotracer Development
The development of fluorine-18 prosthetic ligands for PET imaging, including those involving pyridine derivatives, has advanced the study of various biological targets. Novel ligands enable labeling of proteins and peptides, providing tools for in-depth biological and pharmacological research (P. Carberry et al., 2011).
Fluorescent pH Sensors
Heteroatom-containing organic fluorophores based on pyridine structures have shown potential as fluorescent pH sensors. These compounds exhibit aggregation-induced emission (AIE) and can reversibly switch emission between states upon protonation and deprotonation, allowing for dynamic pH sensing in solution and solid states (Zhiyong Yang et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-fluoro-2-(1-pyridin-3-ylethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9(10-3-2-6-14-7-10)16-12-5-4-11(13)8-15-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGYNCMTYDGTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)OC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2998965.png)
![[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2998966.png)
![1-(4-Tert-butylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2998967.png)
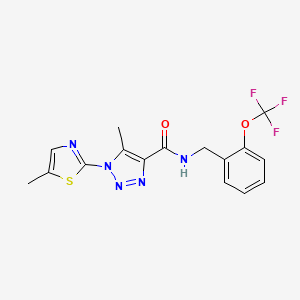
![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline](/img/structure/B2998972.png)
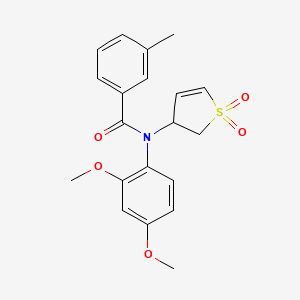
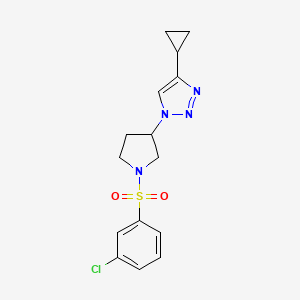
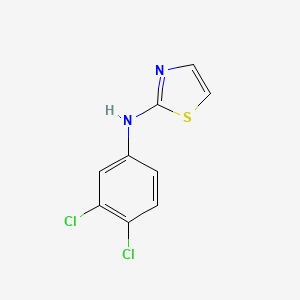
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2998980.png)
![4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2998982.png)
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2998983.png)
![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2998985.png)

